2-Fluoro-3-methylsulphanyl-6-nitroaniline
Overview
Description
2-Fluoro-3-methylsulphanyl-6-nitroaniline is an organic compound with the molecular formula C7H7FN2O2S It is characterized by the presence of a fluorine atom, a methylsulphanyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylsulphanyl-6-nitroaniline typically involves multiple steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Thioether Formation: The nitro-substituted intermediate is then reacted with methylthiol in the presence of a base such as sodium hydroxide to form the methylsulphanyl group at the 3-position.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methylsulphanyl-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The methylsulphanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: 2-Fluoro-3-methylsulphinyl-6-nitroaniline, 2-Fluoro-3-methylsulfonyl-6-nitroaniline.
Reduction: 2-Fluoro-3-methylsulphanyl-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-methylsulphanyl-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylsulphanyl-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom and nitro group can significantly influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylsulphanyl-4-nitroaniline
- 2-Fluoro-3-methylsulphanyl-5-nitroaniline
- 2-Fluoro-3-methylsulphanyl-6-chloroaniline
Uniqueness
2-Fluoro-3-methylsulphanyl-6-nitroaniline is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The combination of the fluorine atom, methylsulphanyl group, and nitro group in this particular arrangement provides unique electronic and steric properties that can be exploited in various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across different fields
Properties
IUPAC Name |
2-fluoro-3-methylsulfanyl-6-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2S/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMKLXVPDXWBMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)[N+](=O)[O-])N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329926-67-2 | |
Record name | 2-fluoro-3-(methylsulfanyl)-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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